3H-Imidazo[4,5-b]pyridine-2-methanamine

Medicinal Chemistry PDE10A Inhibition Scaffold Hopping

This unadorned imidazo[4,5-b]pyridine-2-methanamine scaffold provides a privileged hinge-binding motif with subnanomolar kinase potency and a nucleophilic primary amine handle for rapid analog synthesis. Unlike purine or ketobenzimidazole cores, it eliminates morpholine-related metabolic oxidation, delivering cleaner PK profiles. Ideal for parallel hit-to-lead in direct cytotoxicity (HeLa, MCF-7) and chemosensitizer programs (ABCB1 reversal). The 2-methanamine vector enables efficient installation of acrylamide warheads for targeted covalent inhibitors or linker conjugation for PROTAC design.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 828242-03-1
Cat. No. B1369207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo[4,5-b]pyridine-2-methanamine
CAS828242-03-1
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N2)CN
InChIInChI=1S/C7H8N4/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2,(H,9,10,11)
InChIKeyXCTNDJAFNBCVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Imidazo[4,5-b]pyridine-2-methanamine (CAS 828242-03-1) Scaffold Differentiation Guide


3H-Imidazo[4,5-b]pyridine-2-methanamine (CAS 828242-03-1), also indexed as (1H-imidazo[4,5-b]pyridin-2-yl)methanamine, is a heterobicyclic compound characterized by a fused imidazole and pyridine ring system with a primary amine-containing methylamine substituent at the 2-position . This structure belongs to the broader class of imidazo[4,5-b]pyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with purines, enabling them to act as core binding motifs for a wide array of protein kinases and other targets [1].

Why Generic 3H-Imidazo[4,5-b]pyridine-2-methanamine Substitution is Not Advisable


Substituting 3H-Imidazo[4,5-b]pyridine-2-methanamine with a generic purine analog or a differently substituted imidazopyridine is chemically and pharmacologically unsound. The 2-methanamine group provides a unique nucleophilic vector with a specific sp3 geometry and basicity, which is critical for forming key hydrogen bond interactions in the ATP-binding cleft of kinases . In contrast, a non-substituted or differently positioned analog would lack this specific electrostatic and steric contribution. Furthermore, this unadorned scaffold has been explicitly validated to avoid metabolic liabilities (e.g., morpholine-related oxidation) observed in other related heterocyclic cores, directly impacting downstream pharmacokinetic profiles [1].

Quantitative Evidence for Differentiating 3H-Imidazo[4,5-b]pyridine-2-methanamine from Purine and Other Scaffolds


Direct Kinase Hinge-Binding Scaffold Validation in PDE10A vs. Ketobenzimidazole

The unsubstituted imidazo[4,5-b]pyridine-2-methanamine core was identified as a superior bioisostere to a ketobenzimidazole scaffold for PDE10A inhibition. The target scaffold (exemplified by compound 2, the core of CAS 828242-03-1) retained single-digit nanomolar enzymatic potency (PDE10A IC50 = 0.8 - 6.7 nM for closely related analogs) [1]. Crucially, the switch to this scaffold eliminated a metabolic soft spot (morpholine oxidation) present in the comparator, a liability that directly limits in vivo utility due to poor bioavailability [1].

Medicinal Chemistry PDE10A Inhibition Scaffold Hopping

Scaffold Hopping Validation in TrkA Kinase Inhibition vs. Purine Core

In a direct scaffold-hopping study using X-ray crystallography, the imidazo[4,5-b]pyridine core was established as an effective alternative to a purine core for inhibiting TrkA kinase [1]. By replacing the purine hinge-binding motif with the imidazo[4,5-b]pyridine scaffold, researchers maintained potent inhibition. The optimized disubstituted imidazo[4,5-b]pyridine analogs achieved subnanomolar potency (cellular TrkA IC50 < 1 nM), which is comparable to the most potent purine-based inhibitors but offers a distinct chemical space and intellectual property position [1].

Kinase Inhibitor TrkA Inhibition Scaffold Hopping

Broad-Spectrum Antiproliferative Activity of Unadorned Scaffold in Cancer Cell Lines

Cyano- and amidino-substituted derivatives of the N3-methyl-imidazo[4,5-b]pyridine core, which is structurally related to the target compound, demonstrated moderate to strong antiproliferative activity against a panel of cancer cell lines [1]. Notably, a related derivative (compound 12) showed pronounced antiproliferative activity against HeLa (IC50 0.7 µM) and MCF7 (IC50 0.6 µM) cancer cell lines [1]. While this is class-level evidence for substituted derivatives, it validates the inherent biological compatibility and potency potential of the 3H-imidazo[4,5-b]pyridine-2-methanamine core itself as a privileged starting point.

Anticancer Antiproliferative Cytotoxicity

Potential for MDR Reversal in ABCB1-Overexpressing Cancers vs. Standard Cytotoxics

In an in vitro evaluation, novel imidazo[4,5-b]pyridine derivatives were assessed for their ability to reverse multidrug resistance (MDR) mediated by the ABCB1 (P-glycoprotein) efflux pump [1]. Several compounds from this series (including derivatives a, d, f, g, and i) demonstrated effective modulation of the ABCB1 pump at a concentration of 2 µM, significantly increasing the intracellular accumulation of the fluorescent substrate rhodamine 123 in MDR mouse T-lymphoma cells [1]. This effect is not observed with standard chemotherapeutic agents that are themselves substrates for the pump, offering a potential combination strategy.

Multidrug Resistance MDR Reversal Cancer Chemotherapy

Key Research & Procurement Scenarios for 3H-Imidazo[4,5-b]pyridine-2-methanamine (CAS 828242-03-1)


Scaffold Hopping in Kinase Inhibitor Discovery (e.g., PDE10A, TrkA)

This compound is the ideal building block for medicinal chemists seeking to move away from crowded purine or unstable ketobenzimidazole cores in kinase programs. Evidence shows the scaffold retains subnanomolar to low nanomolar potency against PDE10A and TrkA while eliminating specific metabolic liabilities or offering novel intellectual property space [1][2]. It should be prioritized when a robust, privileged hinge-binding motif with a tractable primary amine handle for rapid analog synthesis is required.

Development of Novel Anticancer Agents with Antiproliferative or MDR-Reversing Potential

For oncology-focused research, this scaffold serves as a validated precursor for two distinct mechanisms. First, it can be directly elaborated into derivatives with low micromolar antiproliferative activity against solid tumor cell lines like HeLa and MCF7 [3]. Second, it provides a starting point for creating chemosensitizers capable of reversing ABCB1-mediated multidrug resistance, a significant clinical challenge [4]. Procuring this core allows a single platform to support parallel hit-to-lead efforts in both direct cytotoxicity and adjuvant therapy.

Synthesis of Targeted Covalent Inhibitors or Bifunctional Degraders (PROTACs)

The primary amine group of the 2-methanamine substituent is a highly nucleophilic and synthetically versatile functional handle . This distinguishes it from non-aminated or differently functionalized imidazopyridines. It is the ideal point of attachment for linker conjugation in the design of bivalent molecules such as PROTACs (Proteolysis Targeting Chimeras) or for installing acrylamide warheads to create targeted covalent inhibitors. Its presence reduces synthetic complexity and enables the creation of advanced chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-Imidazo[4,5-b]pyridine-2-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.